molecular formula C15H31O3Si B14735092 CID 78062502

CID 78062502

Cat. No.: B14735092
M. Wt: 287.49 g/mol
InChI Key: WTEGIUOPRMURLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1,2-TRIETHOXYNONYL)SILANE is an organosilicon compound that belongs to the class of alkoxysilanes. These compounds are characterized by the presence of silicon atoms bonded to alkoxy groups. (1,1,2-TRIETHOXYNONYL)SILANE is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2-TRIETHOXYNONYL)SILANE typically involves the reaction of nonyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Nonyl Alcohol+Triethoxysilane(1,1,2-TRIETHOXYNONYL)SILANE+By-products\text{Nonyl Alcohol} + \text{Triethoxysilane} \rightarrow \text{(1,1,2-TRIETHOXYNONYL)SILANE} + \text{By-products} Nonyl Alcohol+Triethoxysilane→(1,1,2-TRIETHOXYNONYL)SILANE+By-products

Industrial Production Methods

Industrial production of (1,1,2-TRIETHOXYNONYL)SILANE involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1,1,2-TRIETHOXYNONYL)SILANE undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Reduction: The compound can act as a reducing agent in certain reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Reduction: Metal catalysts such as platinum or palladium.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Reduction: Reduced organic compounds.

Scientific Research Applications

(1,1,2-TRIETHOXYNONYL)SILANE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1,1,2-TRIETHOXYNONYL)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane polymers. These polymers are responsible for the compound’s adhesive and coating properties. The molecular targets and pathways involved include the silicon-oxygen bonds and the interactions with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1,2-TRIETHOXYNONYL)SILANE is unique due to its specific alkyl chain length and the presence of three ethoxy groups. This combination provides the compound with distinct properties, such as enhanced hydrophobicity and the ability to form strong siloxane bonds. These characteristics make it particularly useful in applications requiring durable and water-resistant coatings.

Properties

Molecular Formula

C15H31O3Si

Molecular Weight

287.49 g/mol

InChI

InChI=1S/C15H31O3Si/c1-5-9-10-11-12-13-14(16-6-2)15(19,17-7-3)18-8-4/h14H,5-13H2,1-4H3

InChI Key

WTEGIUOPRMURLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(OCC)(OCC)[Si])OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.